molecular formula C8H14O2 B6162487 (4E)-2-methylhept-4-enoic acid CAS No. 411239-87-7

(4E)-2-methylhept-4-enoic acid

Cat. No.: B6162487
CAS No.: 411239-87-7
M. Wt: 142.2
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Description

(4E)-2-Methylhept-4-enoic acid is a high-purity, unsaturated fatty acid of interest in various chemical and biochemical research fields. With the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol, this compound is characterized by a hept-4-enoic acid chain featuring a methyl substituent at the 2-position and a double bond in the (E) configuration at the 4-position . The specific research applications and mechanistic actions of this compound are areas for ongoing investigation. Researchers value this specific isomer for its potential as a building block in organic synthesis and for use in structure-activity relationship (SAR) studies. Analogs of this compound, such as other methylated or unsaturated fatty acids, are often utilized in the study of fragrance ingredients, lipid metabolism, and as intermediates in the development of more complex molecules . Handle with appropriate precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

411239-87-7

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4e 2 Methylhept 4 Enoic Acid and Its Analogues

Total Synthesis Approaches

Total synthesis provides the most versatile platform for the de novo construction of (4E)-2-methylhept-4-enoic acid, allowing for precise control over its stereochemical features. A logical retrosynthetic analysis would disconnect the molecule into key building blocks, often involving the formation of the carbon-carbon bonds that establish the main chain and the stereocenters.

Stereoselective Alkene Formation Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

A crucial step in the synthesis of this compound is the stereoselective formation of the trans (E) double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for achieving high (E)-selectivity in alkene synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. youtube.com

In a plausible synthetic route, a phosphonate ester, such as a triethyl phosphonoacetate derivative, would be deprotonated with a suitable base (e.g., NaH, NaOEt) to form a nucleophilic carbanion. This anion then reacts with an appropriate aldehyde, for instance, pentan-2-one, to form the α,β-unsaturated ester. The use of stabilized ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The mechanism proceeds through a transition state that minimizes steric interactions, leading to the preferential formation of the (E)-isomer. organic-chemistry.org The resulting ester can then be hydrolyzed to the target carboxylic acid.

The Wittig reaction is another cornerstone of alkene synthesis. researchgate.net While classic Wittig reactions with non-stabilized ylides often yield (Z)-alkenes, modifications and the use of stabilized ylides can favor the (E)-isomer. However, the HWE reaction is often preferred due to the easier removal of the water-soluble phosphate (B84403) byproduct and generally higher (E)-selectivity. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Alkene Formation Strategies

ReactionTypical YlidePrimary ProductAdvantagesDisadvantages
Horner-Wadsworth-Emmons Stabilized Phosphonate Ester(E)-AlkeneHigh (E)-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.orgRequires synthesis of phosphonate ester.
Wittig Reaction (Standard) Non-stabilized Phosphonium Ylide(Z)-AlkeneReadily available reagents.Phosphine (B1218219) oxide byproduct can be difficult to remove.
Schlosser Modification (Wittig) Non-stabilized Phosphonium Ylide(E)-AlkeneHigh (E)-selectivity.Requires cryogenic temperatures and strong bases.

Asymmetric Synthesis of the Methyl-Branched Stereocenter

Introducing the chiral center at the C2 position with a specific stereochemistry requires asymmetric synthesis techniques. One of the most reliable methods involves the use of chiral auxiliaries. The Evans asymmetric alkylation, for example, employs oxazolidinone auxiliaries to direct the stereoselective alkylation of a carboxylic acid derivative.

In this approach, a suitable carboxylic acid precursor would be coupled to a chiral oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a stereochemically defined enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile, such as methyl iodide, to attack from the opposite face. This results in the formation of the new stereocenter with high diastereoselectivity. Subsequent hydrolysis or alcoholysis of the auxiliary releases the chiral 2-methylated carboxylic acid or its ester.

Another powerful strategy is asymmetric hydrogenation. While not directly applicable to the final product, it could be used to set the stereocenter in a precursor. For instance, an α,β-unsaturated acid or ester with a different substitution pattern could undergo hydrogenation with a chiral catalyst, such as a rhodium or ruthenium complex with chiral phosphine ligands (e.g., BINAP), to establish the 2-methyl stereocenter.

Protecting Group Strategies in Complex Synthesis

In a multi-step synthesis, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. nih.gov For the synthesis of this compound, the primary functional group requiring protection is the carboxylic acid. It is often more convenient to carry out reactions on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyze it in the final step. Esters are generally stable to a wide range of non-hydrolytic reaction conditions, including the HWE reaction and many oxidation or reduction methods.

If other sensitive functional groups were present in more complex analogues, an orthogonal protecting group strategy would be necessary. This involves using multiple protecting groups that can be removed under different conditions. For example, a silyl (B83357) ether protecting an alcohol can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether is cleaved by hydrogenolysis, and an ester is hydrolyzed with acid or base. This allows for the selective deprotection and reaction of one functional group while others remain shielded.

Semisynthetic Routes from Precursors

Semisynthetic approaches leverage naturally occurring or readily available starting materials, modifying them to achieve the target structure. For a relatively small molecule like this compound, this might involve the modification of a common fatty acid. For instance, a longer-chain unsaturated fatty acid could potentially be cleaved oxidatively (e.g., through ozonolysis) to yield a shorter aldehyde, which could then be elaborated to the target molecule. However, for this specific target, total synthesis is often more direct and controllable.

Chemoenzymatic Synthesis of Related Structures

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach is particularly powerful for creating chiral molecules. For analogues of this compound, enzymes could be employed to establish the stereocenter at C2.

For example, a prochiral dicarboxylic acid derivative could be selectively desymmetrized using an esterase or a lipase (B570770) to yield a chiral monoacid. Alternatively, a racemic mixture of the 2-methylated acid could be resolved kinetically using a lipase that selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer. Advances in enzyme engineering have also produced decarboxylases that can asymmetrically decarboxylate substituted malonic acids to generate chiral 2-substituted carboxylic acids with high enantiopurity.

Methodological Advancements in Carboxylic Acid Functionalization

Modern synthetic chemistry has seen significant progress in the direct functionalization of carboxylic acids, moving beyond their traditional role as simple acids or precursors to acyl chlorides and esters. Decarboxylative cross-coupling reactions, often mediated by photoredox or transition metal catalysis, allow for the replacement of the carboxyl group with other functionalities. While not directly applicable to the synthesis of the target molecule itself (as the carboxyl group is desired), these methods are invaluable for creating analogues. For instance, a related carboxylic acid could be decarboxylated to form a carbon-carbon or carbon-heteroatom bond at that position.

Furthermore, methods for the direct α-functionalization of carboxylic acids are emerging. These reactions bypass the need for multi-step sequences involving enolate formation and can introduce substituents at the α-position more efficiently. These advanced techniques continue to expand the toolbox for the synthesis of complex carboxylic acids and their derivatives.

Table 2: Summary of Synthetic Approaches

ApproachKey FeaturesApplicability to this compound
Total Synthesis De novo construction, high control over stereochemistry.Most direct and flexible route.
Semisynthesis Modification of existing precursors.Potentially less efficient for this specific target.
Chemoenzymatic Synthesis Use of enzymes for high selectivity, especially for chirality.Excellent for creating the chiral center in analogues.
Advanced Functionalization Direct modification of the carboxylic acid group.Useful for synthesizing a diverse range of analogues.

Biosynthetic Pathways and Enzymology of 4e 2 Methylhept 4 Enoic Acid

Proposed Biosynthetic Origins and Precursors

The biosynthesis of (4E)-2-methylhept-4-enoic acid is proposed to originate from precursors derived from common cellular metabolites. The carbon skeleton suggests a pathway that combines elements of both fatty acid and branched-chain amino acid metabolism.

The initiation of the carbon chain is likely primed by a short, branched-chain acyl-CoA molecule. In many bacteria, the biosynthesis of branched-chain fatty acids (BCFAs) utilizes primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. nih.govnih.gov For this compound, a plausible precursor for the methyl branch at the C2 position is propionyl-CoA, which can be carboxylated to form methylmalonyl-CoA, a key extender unit in the biosynthesis of methyl-branched fatty acids. nih.gov Alternatively, the branched-chain amino acid isoleucine can be catabolized to 2-methylbutyryl-CoA, which can also serve as a primer for the synthesis of anteiso-BFCAs. nih.govwikipedia.org

The remainder of the carbon chain is likely assembled through the addition of two-carbon units derived from malonyl-CoA, a central metabolite in fatty acid synthesis. libretexts.org

Table 1: Proposed Precursors for this compound Biosynthesis

Precursor MoleculeLikely Role in BiosynthesisSource Pathway
Propionyl-CoASource of the C2 methyl group and initial carbonsAmino acid catabolism (e.g., valine, isoleucine), odd-chain fatty acid oxidation
Malonyl-CoAExtender unit for carbon chain elongationCarboxylation of Acetyl-CoA
Acetyl-CoAUltimate source of carbon atoms for malonyl-CoACarbohydrate metabolism (glycolysis), fatty acid oxidation
IsoleucinePotential source of a branched primer (2-methylbutyryl-CoA)Amino acid pool

Role of Fatty Acid Synthases and Desaturases in Biogenesis

The assembly of the carbon backbone of this compound is expected to be carried out by a fatty acid synthase (FAS) or a polyketide synthase (PKS) complex. These multi-enzyme systems catalyze the iterative condensation of acyl-CoA units to build the fatty acid chain. frontiersin.org

Fatty Acid Synthase (FAS): In bacteria, either a Type I (multifunctional polypeptide) or Type II (dissociated enzymes) FAS system could be responsible. The FAS complex would sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The presence of a methyl branch at the C2 position suggests the incorporation of methylmalonyl-CoA in place of malonyl-CoA during one of the elongation cycles. nih.gov

Polyketide Synthase (PKS): PKS systems are known for their ability to generate a wide diversity of natural products, including branched and unsaturated fatty acids. A modular Type I PKS could potentially synthesize the entire carbon chain, with specific modules responsible for incorporating the methyl branch and the subsequent double bond. wikipedia.org

The introduction of the double bond at the C4 position is a critical step catalyzed by a desaturase enzyme. Desaturases are a class of enzymes that introduce double bonds into fatty acyl chains. wikipedia.org The stereochemistry of the double bond in this compound is trans (E). This suggests the action of a specific isomerase or that the desaturase itself produces the trans configuration. While many desaturases produce cis double bonds, enzymes capable of generating trans double bonds exist in nature. libretexts.org The specific desaturase responsible for acting on a 2-methyl-branched substrate to create a Δ4 double bond has not yet been characterized.

Enantioselective and Diastereoselective Steps in Nature

The biosynthesis of this compound involves at least two key stereochemical considerations: the chirality at the C2 methyl-branched carbon and the E/Z configuration of the C4-C5 double bond.

Enantioselectivity at C2: The methyl group at the C2 position creates a chiral center. The enzymatic reactions leading to the incorporation of this methyl group are expected to be highly enantioselective, resulting in the production of a single enantiomer (either R or S). This stereocontrol is a hallmark of enzymatic catalysis, although the specific stereochemistry of naturally produced this compound is not widely reported.

Diastereoselectivity of the Double Bond: The formation of the double bond at the C4 position results in E/Z (or trans/cis) isomerism. The designation (4E) indicates that the trans isomer is the natural product. This diastereoselectivity is determined by the enzyme that catalyzes the desaturation or a subsequent isomerization. libretexts.org The enzyme's active site would orient the substrate in a way that favors the formation of the thermodynamically more stable trans double bond.

Enzyme Characterization and Mechanism of Action (e.g., Reductases, Isomerases)

While specific enzymes for the biosynthesis of this compound have not been isolated and characterized, their putative functions can be inferred from known fatty acid biosynthetic pathways.

Reductases: During each cycle of chain elongation by FAS or PKS, a β-keto group is reduced to a β-hydroxy group by a β-ketoacyl-ACP reductase (KR) . Subsequently, after dehydration, an enoyl group is reduced to a saturated acyl chain by an enoyl-ACP reductase (ER) . These reductase steps are essential for building the saturated portions of the fatty acid backbone.

Isomerases: The formation of the (E)-configuration of the double bond could potentially involve an isomerase . It is possible that a desaturase first introduces a cis double bond, which is then isomerized to the trans configuration by a specific enoyl-CoA isomerase. Such enzymes are known to be involved in fatty acid metabolism.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

StepEnzyme ClassSubstrate (Proposed)Product (Proposed)
1. PrimingAcyl-CoA Carboxylase / SynthetasePropionate / IsoleucinePropionyl-CoA / 2-Methylbutyryl-CoA
2. Elongation (x2)Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS)Primer-CoA + Malonyl-CoASaturated C7 acyl-ACP
3. DesaturationDesaturaseSaturated C7 acyl-ACP(4Z)-hept-4-enoyl-ACP
4. Isomerization (optional)Isomerase(4Z)-hept-4-enoyl-ACP(4E)-hept-4-enoyl-ACP
5. Methylation & ElongationFAS/PKS with Methylmalonyl-CoA(4E)-hept-4-enoyl-ACP + Methylmalonyl-CoA(4E)-2-methylhept-4-enoyl-ACP
6. Thioester cleavageThioesterase(4E)-2-methylhept-4-enoyl-ACPThis compound

Note: This is a hypothetical pathway. The order of desaturation and methylation/elongation could vary.

Genetic and Molecular Biology of Biosynthetic Gene Clusters

The genes encoding the enzymes for the biosynthesis of secondary metabolites like this compound are typically clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC) . frontiersin.org To date, a specific BGC responsible for the production of this compound has not been identified.

The identification of such a BGC would likely reveal a set of genes encoding a FAS or PKS, a desaturase, and potentially an isomerase, along with enzymes for precursor supply. nih.gov Genome mining and transcriptomic analysis of organisms known to produce this compound would be powerful tools to identify the responsible gene cluster. nih.gov For example, studies on Micrococcus luteus have shown how the deletion or overexpression of genes in the branched-chain amino acid catabolism pathway directly impacts the profile of branched-chain fatty acids. frontiersin.org

Future research in this area will be crucial to move from a proposed pathway to a well-characterized biosynthetic route for this compound.

Chemical Reactivity and Derivatization of 4e 2 Methylhept 4 Enoic Acid

Olefinic Transformations and Stereoisomerization Research

The carbon-carbon double bond in (4E)-2-methylhept-4-enoic acid is a key site for a variety of transformations. One of the fundamental methods for constructing the carbon skeleton of such unsaturated acids is the Wittig reaction. beilstein-journals.orgresearchgate.netlnpu.edu.cn This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For instance, the synthesis of related 4-methyl-hept-4-enoic acid has been achieved through a Wittig reaction, highlighting its utility in forming the C4-C5 double bond. acs.org The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically yield the (E)-isomer, which corresponds to the stereochemistry of the target compound. lnpu.edu.cn

Stereoisomerization of the double bond from the (E) to the (Z) configuration is a potential transformation, although specific studies on this compound are not extensively documented. In general, such isomerization can be induced by photochemical methods or through catalysis with various transition metals or radical initiators. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is another powerful tool for the stereoselective synthesis of alkenes and can be employed to selectively generate either the (E) or (Z) isomer of α,β-unsaturated esters, which could be precursors to the target acid. rsc.org

Carboxylic Acid Functional Group Modifications for Research Probes

The carboxylic acid moiety of this compound can be modified to create chemical probes for studying biological systems. The development of such probes often involves the introduction of reporter groups, such as fluorescent tags or biotin (B1667282), to enable detection and isolation of interacting partners. While specific examples for this compound are not prominent in the literature, the general strategies for functionalizing carboxylic acids are well-established.

For instance, the carboxyl group can be activated, typically by conversion to an acyl chloride or an active ester, and then reacted with an amine-containing fluorescent dye or a biotin derivative to form a stable amide linkage. This approach has been widely used in the synthesis of probes from other carboxylic acids to investigate cellular processes. mdpi.com The design of such probes requires careful consideration to ensure that the appended reporter group does not significantly alter the biological activity of the parent molecule.

Regioselective and Stereoselective Functionalizations

The presence of both an olefin and a carboxylic acid allows for interesting regioselective and stereoselective reactions. One such reaction is halolactonization, where the treatment of an unsaturated carboxylic acid with a halogen source leads to the formation of a cyclic lactone. The regioselectivity of this reaction (i.e., the size of the resulting lactone ring) can be influenced by the reaction conditions and the substrate structure. For example, studies on similar unsaturated acids have shown that the choice of solvent can dramatically influence the outcome of bromolactonization. researchgate.net

Stereoselective reactions targeting the chiral center at C2 are also of significant interest. Asymmetric synthesis methods, such as the alkylation of chiral enolates, can be employed to introduce the methyl group at the C2 position with a high degree of stereocontrol. rsc.org Furthermore, enzymatic and biocatalytic approaches, which utilize the inherent stereoselectivity of enzymes like lipases and esterases, offer an alternative for the kinetic resolution of racemic 2-methylhept-6-enoic acid, a related compound, to isolate the desired (S) or (R) enantiomer. rsc.org

Formation of Esters and Amides for Mechanistic Studies

The conversion of this compound into its corresponding esters and amides is a fundamental transformation often employed in mechanistic studies and for the synthesis of derivatives with altered properties. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Amide formation follows a similar strategy, reacting the activated carboxylic acid with an amine. acs.org

These derivatives are crucial for several reasons. For mechanistic investigations, converting the carboxylic acid to an ester can prevent its participation in certain reactions or alter its directing-group capabilities in metal-catalyzed processes. nih.gov For example, in the study of palladium-catalyzed dehydrogenation reactions, the substrate is often the free carboxylic acid, which acts as a directing group. nih.gov In other contexts, such as the synthesis of biologically active compounds, the formation of specific esters or amides is a key step in building the final molecular structure. acs.org

Derivative TypeGeneral ReagentsTypical ConditionsPurpose in Research
Methyl EsterMethanol, Acid Catalyst (e.g., H₂SO₄)RefluxProduct purification, altering reactivity
Ethyl EsterEthanol, Coupling Agent (e.g., DCC)Room TemperatureSynthesis of α,β-unsaturated esters via Wittig reaction beilstein-journals.orgnih.gov
AmideAmine, Coupling Agent (e.g., EDC, HOBt)Room TemperatureSynthesis of bioactive molecules, creating research probes

Hydrogenation and Dehydrogenation Studies

The double bond in this compound can be saturated through hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). chez-alice.fr This reaction would yield (R/S)-2-methylheptanoic acid. The stereochemistry at the C2 position would be retained during this process.

Conversely, the introduction of additional unsaturation through dehydrogenation is a more recent and synthetically valuable transformation. Recent advances have demonstrated the palladium- and iridium-catalyzed dehydrogenation of saturated carboxylic acids to their α,β- and β,γ-unsaturated counterparts. beilstein-journals.orgnih.govnih.gov These reactions often utilize a directing group effect of the carboxylate to achieve high regioselectivity. For a molecule like this compound, dehydrogenation could potentially lead to the formation of a conjugated diene system.

Recent research has focused on developing catalytic systems that can perform these dehydrogenations under mild conditions. For example, palladium-catalyzed aerobic dehydrogenation of carboxylic acids has been achieved using a simple Pd(OAc)₂/pyridine system under an oxygen atmosphere. researchgate.net Iridium-catalyzed transfer dehydrogenation offers an oxidant-free alternative. acs.orgnih.gov

Table of Dehydrogenation Catalyst Systems for Carboxylic Acids:

Catalyst System Oxidant/H₂ Acceptor Typical Products Reference
Pd(OAc)₂ / Pyridine O₂ α,β-unsaturated carboxylic acids researchgate.net
Pd(II) / Pyridine-pyridone ligands O₂ α,β-unsaturated acids or γ-alkylidene butenolides nih.gov

Stereochemical Aspects and Chirality Studies of 4e 2 Methylhept 4 Enoic Acid

Determination of Absolute and Relative Configuration

The stereochemical identity of (4E)-2-methylhept-4-enoic acid is defined by two key features: the configuration of the double bond and the chirality of the stereocenter at the C2 position.

The designation "(4E)" specifies the relative configuration of the substituents around the carbon-carbon double bond between C4 and C5. The E/Z notation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgscience-revision.co.ukucalgary.camasterorganicchemistry.com For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. science-revision.co.uk If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning opposite). If they are on the same side, it is Z (from the German zusammen, meaning together). masterorganicchemistry.com In the case of this compound, the ethyl group on C5 has a higher priority than the hydrogen, and the C1-C2-C3 chain on C4 has a higher priority than the hydrogen. Their placement on opposite sides confers the E configuration.

The absolute configuration at the chiral center (C2) is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left), also based on the CIP rules. youtube.com The four groups attached to the chiral carbon—a hydrogen, a methyl group, a carboxylic acid group, and a (E)-hept-3-en-1-yl group—are ranked by priority. The orientation of these groups in three-dimensional space determines the R or S designation.

Experimentally, the absolute configuration of a chiral compound like this compound can be determined through several methods. X-ray crystallography of a single crystal of the compound or a suitable derivative provides an unambiguous determination of the three-dimensional arrangement of atoms. usm.edu Spectroscopic techniques such as vibrational circular dichroism (VCD) can also be used to determine the absolute configuration by comparing experimental spectra to those predicted by quantum mechanical calculations. stackexchange.com Furthermore, if a sample of known configuration is available, comparison of its optical rotation with a new sample can establish its absolute configuration. stackexchange.com

Chiral Pool Synthesis and Stereocontrol Strategies

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the chiral center at C2. Two primary strategies for achieving this are chiral pool synthesis and asymmetric synthesis.

Chiral pool synthesis utilizes naturally occurring chiral molecules as starting materials. bccollegeasansol.ac.inresearchgate.net For instance, amino acids, carbohydrates, or terpenes, which are readily available in enantiomerically pure forms, can be chemically transformed into the target molecule, preserving the original stereocenter. bccollegeasansol.ac.inresearchgate.net A plausible chiral pool approach for synthesizing (S)-2-methylhept-4-enoic acid could start from a suitable derivative of (S)-alanine or another chiral building block that already contains the required stereochemistry at the α-carbon.

Asymmetric synthesis , on the other hand, creates the chiral center from an achiral precursor using a chiral catalyst or auxiliary. bccollegeasansol.ac.in This approach offers great flexibility. For the synthesis of enantiomerically enriched α,β-unsaturated carboxylic acids, transition-metal-catalyzed asymmetric hydrogenation has proven to be a powerful method, often achieving high yields and excellent enantioselectivities. nih.govchinesechemsoc.org For instance, cobalt or ruthenium catalysts with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. nih.govchinesechemsoc.org

Another strategy involves the use of a chiral auxiliary . This is a chiral molecule that is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. bccollegeasansol.ac.in For example, α,β-unsaturated amides derived from chiral auxiliaries like L-ephedrine can undergo diastereoselective conjugate addition reactions. beilstein-journals.org

Enantiomeric Excess Determination Methodologies in Research

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the ee of chiral carboxylic acids like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. It involves passing a mixture of enantiomers through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric excess. researchgate.net Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is needed. This can be a chiral solvating agent (CSA) , which forms transient diastereomeric complexes with the enantiomers, resulting in distinguishable chemical shifts in the NMR spectrum. frontiersin.orgacs.org For carboxylic acids, chiral amino alcohols have been shown to be effective CSAs. frontiersin.org Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into a mixture of diastereomers, which have inherently different NMR spectra. nih.gov

The following table summarizes common methods for determining enantiomeric excess:

MethodologyPrincipleAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation.High accuracy and sensitivity; applicable to a wide range of compounds.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes that have different NMR chemical shifts.Non-destructive; relatively fast analysis. nih.gov
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction of enantiomers with a chiral agent to form stable diastereomers with distinct NMR spectra.Can lead to large and easily quantifiable differences in chemical shifts.

Diastereoselective Synthesis of Related Compounds

The principles of stereocontrol can be extended to the synthesis of diastereomers of compounds related to this compound. Diastereoselective reactions are crucial for creating molecules with multiple stereocenters in a controlled manner.

One common strategy is the conjugate addition to a chiral α,β-unsaturated system. beilstein-journals.org For example, the reaction of a nucleophile with a chiral α,β-unsaturated ester or amide can proceed with high diastereoselectivity, where the existing chiral center directs the approach of the nucleophile to create a new stereocenter in a specific configuration. beilstein-journals.org

Another approach is the alkylation of a chiral enolate . For instance, the dianion of an unsaturated carboxylic acid can be alkylated. By using a chiral lithium amide base, it is possible to achieve moderate enantioselectivity in the α-alkylation of unsaturated carboxylic acids. researchgate.net

The synthesis of all four diastereomers of 2,3-dihydroxy-2,6,8-trimethyldeca-(4Z, 6E)-dienoic acid, a complex fatty acid, highlights the systematic approach to creating multiple stereocenters. This was achieved by reacting different stereoisomers of two chiral fragments. nih.gov Such strategies could be adapted to synthesize diastereomeric derivatives of this compound, for example, by introducing a hydroxyl group at the C3 or C6 position through diastereoselective reactions.

Impact of Stereochemistry on Chemical and Biological Interactions

The stereochemistry of a molecule is a critical determinant of its physical, chemical, and biological properties. researchgate.netsolubilityofthings.com The spatial arrangement of atoms influences how a molecule interacts with other molecules, including solvents, catalysts, and biological receptors. researchgate.net

The chirality at C2 is particularly important for biological activity. It is a well-established principle in pharmacology and biochemistry that enantiomers of a chiral compound can have vastly different biological effects. nih.govbiomedgrid.com One enantiomer might be a potent drug, while the other could be inactive or even have undesirable side effects. michberk.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. nih.gov For example, studies on a series of chiral 2-(aryloxy)-2-alkanoic acids demonstrated that chirality significantly affects their allosteric effector activity on hemoglobin, with measurable differences observed between enantiomers. nih.gov Similarly, the stereochemistry of acivicin (B1666538) isomers and their derivatives leads to significant differences in their antimalarial activity, likely due to stereoselective uptake by cellular transporters. nih.gov

The chemical reactivity of this compound can also be influenced by its stereochemistry. For instance, in reactions where the chiral center is in proximity to the reacting functional group, its stereochemistry can direct the approach of a reagent, leading to a diastereoselective outcome.

Advanced Analytical Research Techniques for 4e 2 Methylhept 4 Enoic Acid in Complex Matrices

High-Resolution Mass Spectrometry for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (4E)-2-methylhept-4-enoic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule and its fragments.

In a research context, a sample containing this compound would be introduced into the mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). The molecule would then be ionized, commonly using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer, then measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments with exceptional precision.

The exact mass of the [M-H]⁻ ion of this compound (C₈H₁₄O₂) can be calculated and compared with the experimentally determined value to confirm its elemental formula. rsc.org Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode of an HRMS instrument provide further structural information, helping to identify the positions of the methyl group and the double bond.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Accuracy (ppm)Inferred Elemental Composition
[M-H]⁻141.0916141.0912-2.8C₈H₁₃O₂
[M-H-CH₃]⁻126.0681126.0678-2.4C₇H₁₀O₂
[M-H-COOH]⁻97.096697.0963-3.1C₇H₁₃

This table presents hypothetical data for illustrative purposes.

Advanced NMR Spectroscopy for Conformational and Configurational Analysis (e.g., NOESY, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment and for determining the molecule's conformation and configuration. magritek.commagritek.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the protons of the methyl group and the adjacent methine proton, as well as between the olefinic protons and their neighboring methylene (B1212753) and methine protons, confirming the connectivity of the carbon skeleton. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations from the methyl protons to the adjacent carbonyl carbon and methine carbon would be observed. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry, such as the E configuration of the double bond in this compound, by observing the spatial proximity of the olefinic protons to other protons in the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)Key 2D NMR Correlations (hypothetical)
1 (COOH)~12.0 (s, 1H)~180HMBC to H-2
2 (CH)~2.5 (m, 1H)~40COSY to H-3, H-9; HMBC to C-1, C-3, C-4, C-9
3 (CH₂)~2.2 (m, 2H)~35COSY to H-2, H-4; HMBC to C-2, C-4, C-5
4 (CH)~5.4 (dt, 1H)~125COSY to H-3, H-5; HMBC to C-3, C-5, C-6
5 (CH)~5.6 (dt, 1H)~135COSY to H-4, H-6; HMBC to C-4, C-6, C-7
6 (CH₂)~2.0 (q, 2H)~25COSY to H-5, H-7; HMBC to C-4, C-5, C-7, C-8
7 (CH₃)~0.9 (t, 3H)~14COSY to H-6; HMBC to C-6, C-8
8 (CH₃ at C2)~1.1 (d, 3H)~17COSY to H-2; HMBC to C-1, C-2, C-3

This table presents hypothetical data based on known chemical shift ranges for similar functional groups. openstax.orgacs.org

Chromatographic Methodologies for Isolation and Purification in Research (e.g., Chiral HPLC)

The isolation and purification of this compound from complex mixtures is a critical step for its detailed characterization and further research. Various chromatographic techniques are employed for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying unsaturated fatty acids and their derivatives. nih.govresearchgate.netnih.gov A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). By optimizing the mobile phase gradient, this compound can be separated from other components in the mixture based on its polarity.

Chiral HPLC: Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers (R and S). Chiral HPLC is essential for the separation of these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com

Centrifugal Partition Chromatography (CPC): CPC is a preparative, support-free liquid-liquid chromatography technique that is well-suited for the separation of labile compounds like unsaturated fatty acids, as it minimizes the risk of degradation on a solid support. tandfonline.comtandfonline.com

Table 3: Exemplary Chromatographic Conditions for the Purification of this compound

TechniqueColumn/Stationary PhaseMobile PhaseDetectionApplication
Preparative RP-HPLCC18, 10 µmAcetonitrile/Water with 0.1% Formic Acid (gradient)UV (210 nm)Isolation from a crude reaction mixture
Chiral HPLCChiralpak AD-HHexane/Isopropanol with 0.1% Trifluoroacetic Acid (isocratic)UV (210 nm)Separation of (R)- and (S)-enantiomers

This table provides typical starting conditions that would be optimized for a specific separation.

Vibrational Spectroscopy for Bond Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations within the this compound molecule.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific functional groups. Key absorptions for this compound would include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch, and C-H stretching and bending vibrations. The C=C stretching vibration of the trans double bond would also be observable. kurouskilab.com

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and provides information about the polarizability of bonds. It is particularly sensitive to non-polar bonds, making it an excellent tool for analyzing the C=C bond in the carbon backbone. The intensity and position of the Raman bands can provide information about the conformation and degree of unsaturation. wallonie.beresearchgate.netmdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical FTIR Wavenumber (cm⁻¹, hypothetical)Typical Raman Wavenumber (cm⁻¹, hypothetical)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak
C-H (Aliphatic)Stretching2960-28502960-2850
C=O (Carboxylic Acid)Stretching~1710Weak
C=C (Alkene)Stretching~1650~1650 (strong)
C-H (trans-Alkene)Bending (out-of-plane)~965Weak

This table presents hypothetical data based on characteristic group frequencies. researchgate.net

X-ray Crystallography of Derivatives for Definitive Structural Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org While obtaining suitable crystals of a small, flexible molecule like this compound can be challenging, the preparation of a suitable crystalline derivative can overcome this limitation. rsc.orgnovapublishers.com

For instance, the carboxylic acid could be converted into a salt with a heavy atom or a bulky, rigid amine, or it could be derivatized as an ester or amide with a chromophore that facilitates crystallization. The resulting derivative can then be crystallized and subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. cambridge.orgnih.govresearchgate.netrsc.orgnih.govresearchgate.net This provides definitive proof of the molecule's constitution, configuration (including the E geometry of the double bond), and conformation in the crystalline state.

Theoretical and Computational Studies of 4e 2 Methylhept 4 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

For a molecule such as (4E)-2-methylhept-4-enoic acid, DFT calculations using a basis set like 6-31G* would be employed to optimize the molecular geometry. thieme-connect.de This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output of such calculations provides key geometric parameters.

Table 1: Predicted Geometric Parameters for a Representative Unsaturated Carboxylic Acid

Parameter Predicted Value
C=C bond length ~1.34 Å
C-C bond length ~1.50 Å
C=O bond length ~1.21 Å
C-O bond length ~1.35 Å
O-H bond length ~0.97 Å
C=C-C bond angle ~125°
C-C=O bond angle ~120°
C-O-H bond angle ~109°

Note: These are typical values for similar structures and not specific to this compound.

The electronic structure can also be detailed through these calculations. This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity. For instance, the regions of highest and lowest electrostatic potential indicate likely sites for nucleophilic and electrophilic attack, respectively.

Conformational Analysis and Energy Minima Predictions

Conformational analysis of a flexible molecule like this compound is essential to understand its behavior. This analysis involves identifying all possible spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. The goal is to find the conformers that correspond to energy minima on the potential energy surface.

For unsaturated carboxylic acids, several key rotatable bonds contribute to the conformational landscape: the C-C bonds in the alkyl chain and the C-C and C-O bonds adjacent to the carboxylic acid group. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to map the potential energy surface.

The identification of global and local energy minima provides insight into the most stable and populated conformations of the molecule under given conditions. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system.

Reaction Mechanism Modeling (e.g., Transition State Theory)

Modeling reaction mechanisms provides a molecular-level understanding of chemical transformations. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. Transition State Theory is a key framework used in these studies.

For example, the synthesis of a related compound, (2Z,4E)-hexa-2,4-dienoic acid, involves the decarboxylation of (E)-2-(but-2-en-1-ylidene)malonic acid via a six-centered transition state. dokumen.pub Computational modeling of such a reaction would involve:

Locating the transition state structure: This is a first-order saddle point on the potential energy surface.

Calculating the activation energy: This is the energy difference between the reactants and the transition state.

Following the reaction path: This confirms that the transition state connects the reactants and products.

These calculations can provide valuable insights into the feasibility and kinetics of a reaction. For instance, a study on the oxidative cyclization of 1,5-dienes to form tetrahydrofurans used DFT simulations to understand the reaction mechanism and the role of acid in promoting the cyclization step. soton.ac.uk

Docking Studies with Hypothetical Enzyme Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a molecule like this compound might interact with a biological target, such as an enzyme.

While no specific docking studies for this compound were found, the general methodology can be described. A hypothetical enzyme model with a plausible binding site would be used. The docking process would then involve:

Preparation of the ligand and receptor: This involves generating 3D structures and assigning charges.

Running the docking simulation: A variety of algorithms can be used to explore the conformational space of the ligand within the binding site.

Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity.

Docking studies on similar molecules, such as α-hydroxyphosphonates, have been used to determine their binding modes and interactions with enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. nih.gov

Table 2: Hypothetical Docking Results for this compound with an Enzyme Active Site

Parameter Value
Binding Affinity (kcal/mol) -5.0 to -8.0
Key Interacting Residues Arg, Tyr, Ser
Types of Interactions Hydrogen bonds, van der Waals forces

Note: These are hypothetical values to illustrate the output of a docking study.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could be used to study how its conformation and reactivity are influenced by different solvents.

The general procedure for an MD simulation involves:

System setup: The molecule of interest is placed in a box of solvent molecules (e.g., water).

Energy minimization: The system is relaxed to remove any steric clashes.

Equilibration: The system is brought to the desired temperature and pressure.

Production run: The simulation is run for a certain period, and the trajectory of all atoms is saved.

Analysis of the trajectory can reveal information about solvent effects on the solute's structure, dynamics, and interactions. For example, simulations can show how water molecules form hydrogen bonds with the carboxylic acid group and how this solvation shell influences the molecule's preferred conformation. Studies have shown that classical molecular dynamics simulations can quantify reactant-water-cosolvent interactions that dictate reactivity. osti.gov

Table of Mentioned Compounds

Compound Name
This compound
(E)-4-methyl-hept-2-enoic acid
(2Z,4E)-hexa-2,4-dienoic acid
(E)-2-(but-2-en-1-ylidene)malonic acid
α-hydroxyphosphonates
Carbonic anhydrase

Role of 4e 2 Methylhept 4 Enoic Acid in Non Human Biological Systems and Ecological Interactions

Occurrence and Function in Microbial Metabolism and Fermentation Processes

There is currently no scientific literature available that documents the occurrence or functional role of (4E)-2-methylhept-4-enoic acid in microbial metabolism or fermentation processes. While many related fatty acids are known to be integral components of microbial secondary metabolites, such as antibiotics produced by Streptomyces species, no studies have specifically identified this compound as being involved in these pathways.

Role in Plant Biochemistry and Stress Response Mechanisms

No research has been identified that describes a role for this compound in plant biochemistry or its involvement in plant stress response mechanisms. Plant-derived fatty acids and their derivatives are crucial signaling molecules in responses to biotic and abiotic stresses; however, the specific functions of this compound in these processes have not been reported.

Contribution to Insect Pheromone Biosynthesis or Communication

An extensive review of the literature on insect chemical communication did not yield any evidence of this compound being a component of any insect pheromone or its involvement in pheromone biosynthesis. While various branched and unsaturated fatty acids are known to function as pheromones or their precursors in numerous insect species, this particular compound has not been identified in this context.

Ecological Significance in Predator-Prey or Symbiotic Relationships

There is no available data to suggest that this compound plays any significant role in predator-prey dynamics or symbiotic relationships. Chemical cues are fundamental to these interactions, but the involvement of this specific compound has not been documented in any published studies.

Comparative Biochemical Studies across Species

No comparative biochemical studies involving this compound across different species have been found in the existing scientific literature. Such studies would be essential to understand its potential evolutionary conservation and diversity of function, but as of now, this area remains uninvestigated.

Future Research Directions and Unexplored Avenues for 4e 2 Methylhept 4 Enoic Acid

Exploration of Novel Biosynthetic Pathways

Currently, there is no specific information detailing the natural biosynthesis of (4E)-2-methylhept-4-enoic acid. However, the biosynthesis of structurally similar branched-chain fatty acids (BCFAs) in bacteria provides a foundational model for future investigations.

Future research should focus on identifying microorganisms, particularly from genera known for producing diverse fatty acids like Streptomyces, that may synthesize this compound. acs.orgmdpi.com The biosynthetic pathways for BCFAs typically involve the use of branched-chain α-keto acid primers (such as 2-ketoisovalerate, 2-ketoisocaproate, or 2-keto-methylvalerate) by the fatty acid synthase (FAS) system. frontiersin.org For example, studies on Xanthomonas campestris have highlighted the role of the ilvC gene, which encodes a ketol-acid reductoisomerase, in producing the necessary precursors for BCFAs. frontiersin.org Similarly, the β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) is a key enzyme that initiates both straight-chain and branched-chain fatty acid synthesis. wustl.edu

A plausible research avenue would be genome mining of bacteria to find novel FAS gene clusters that might be responsible for producing this compound. Isotopic labeling studies using precursors like ¹³C-labeled valine or isoleucine in candidate organisms could trace the metabolic fate of these amino acids into BCFAs and determine if the target molecule is among them. nih.gov

Table 1: Proposed Research Questions for Biosynthetic Pathway Exploration

Research Question Proposed Approach Rationale based on Related Compounds
Does a natural producer of this compound exist? Screen microbial extracts (e.g., from Streptomyces) using GC-MS. Related compounds like (2E,4E)-6-methylhepta-2,4-dienoic acid are found in Streptomyces. mdpi.com
What are the biosynthetic precursors? Conduct feeding studies in a candidate organism with isotopically labeled amino acids (valine, isoleucine) and short-chain fatty acids. BCFAs in bacteria are often derived from branched-chain amino acid catabolism. frontiersin.orgnih.gov

Development of Greener Synthetic Methodologies

The chemical synthesis of this compound is not well-documented, presenting an opportunity to develop novel and environmentally benign synthetic methodologies from the outset. Traditional methods for similar molecules often rely on multi-step processes that may use harsh reagents. For instance, the synthesis of the related (E)-6-Methylhept-4-enoic acid has been achieved via a Wittig reaction followed by oxidation. tandfonline.com

Future research should prioritize greener alternatives. One promising area is the use of metathesis reactions with bio-based starting materials, a strategy that aligns with the principles of green chemistry. rsc.org For example, cross-metathesis between a simple, renewable olefin and a precursor like (E)-2-methylbut-2-enoic acid could offer a more direct route.

Another avenue is the exploration of chemoenzymatic methods. Enzymes such as enoate reductases can stereoselectively reduce double bonds in α,β-unsaturated carboxylic acids, while lipases are widely used for the resolution of racemic esters, offering a pathway to enantiomerically pure products. nih.govrsc.org The use of vanadium-dependent haloperoxidases for the chemoenzymatic halocyclization of unsaturated carboxylic acids also demonstrates the potential for enzymatic transformations to build molecular complexity under mild conditions. researchgate.net

Table 2: Potential Green Synthesis Strategies

Strategy Description Potential Advantages
Olefin Metathesis Cross-metathesis of a bio-derived C4 or C5 olefin with a suitable methylated acrylic acid derivative. Atom economy, potential use of renewable feedstocks. rsc.org
Chemoenzymatic Synthesis Use of enzymes like lipases for kinetic resolution of a racemic precursor, or enoate reductases for stereoselective synthesis. High selectivity, mild reaction conditions, reduced waste. nih.govrsc.org

Identification of Undiscovered Biological Roles in Non-Human Systems

The biological activity of this compound remains completely unexplored. However, research on other short-chain and unsaturated fatty acids suggests a high probability of finding significant biological roles, particularly in insects and microorganisms. nih.gov

In insects, short-chain fatty acids can act as potent fumigants, repellents, and modulators of physiological processes. researchgate.net They are crucial components of cell membranes, energy sources, and precursors for pheromones and defensive secretions. nih.govscienceopen.com Future research should involve screening this compound for insecticidal or repellent activity against agricultural pests or disease vectors. frontiersin.org Its structural similarity to known insect-produced compounds warrants investigation into its potential role as a pheromone or kairomone.

Furthermore, many fatty acids derived from microbes possess antimicrobial or other pharmacological properties. mdpi.com For example, daryamides produced by Streptomyces contain a (2E,4E)-6-methylhepta-2,4-dienoic acid moiety and exhibit anti-tumor activity. mdpi.com Therefore, a critical research direction is to test this compound and its derivatives for activity against a panel of bacteria and fungi, including pathogenic and drug-resistant strains.

Advanced Mechanistic Investigations of Enzymatic Transformations

Understanding how enzymes interact with and modify this compound is crucial for both elucidating its biological roles and developing biotechnological applications. Given its chiral center at the C2 position, a key area for future research is the enzymatic resolution of its racemic mixture.

Lipases and esterases are excellent candidates for the kinetic resolution of esters of the racemic acid. nih.govru.nl Detailed mechanistic studies could reveal the structural basis for enantioselectivity, guiding protein engineering efforts to create more efficient or selective biocatalysts. Another promising avenue is the use of oxidases, such as glycolate (B3277807) oxidase, which has been shown to perform highly enantioselective oxidation of racemic 2-hydroxy acids, leaving one enantiomer in high purity. acs.org Investigating whether a hydroxylated precursor to this compound could be resolved by such an enzyme would be a valuable study.

Furthermore, enzymes could be used to create novel derivatives. For example, P450 monooxygenases could introduce hydroxyl groups at various positions, while hydratases could add water across the double bond, leading to compounds with new properties. rsc.org

Application in Synthetic Biology for Bio-production of Derivatives

Synthetic biology offers a powerful platform for the sustainable production of valuable chemicals in engineered microbes. Once a biosynthetic pathway for this compound is identified or designed, it could be transferred into a robust industrial host like Escherichia coli or Saccharomyces cerevisiae for scalable production. nih.gov

Future research in this area would involve the heterologous expression of the required biosynthetic genes. This may include genes for precursor supply (e.g., from branched-chain amino acid catabolism) and the specific fatty acid synthase and modifying enzymes. wustl.edunih.gov Metabolic engineering strategies could then be employed to optimize flux towards the target molecule by eliminating competing pathways and enhancing the expression of rate-limiting enzymes.

A particularly exciting direction would be to use this compound as a platform molecule for the bio-production of a whole family of derivatives. By co-expressing the core biosynthetic pathway with a library of modifying enzymes (e.g., hydroxylases, reductases, acyltransferases), it would be possible to create a range of novel compounds. This synthetic biology approach could rapidly generate molecules for screening in pharmaceutical, agricultural, and materials science applications.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (4E)-2-methylhept-4-enoic acid?

  • Methodological Answer : The synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated alkene (4E configuration). For example, reacting 2-methylpent-4-enal with a stabilized ylide under controlled pH and temperature conditions can yield the desired stereochemistry . Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the E-isomer. Confirm regiochemical purity using 1H^{1}\text{H}-NMR (e.g., coupling constants J=1516HzJ = 15-16 \, \text{Hz} for trans-alkene protons) and GC-MS .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the alkene geometry (4E) and methyl branching at C2. Key signals include downfield-shifted carboxylic proton (~12 ppm) and allylic carbons (C3 and C5) in DEPT-135 .
  • IR Spectroscopy : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid group, while C=C stretching (1650-1600 cm1^{-1}) supports the alkene .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8H12O2C_8H_{12}O_2) and fragmentation patterns (e.g., loss of COOH) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact due to potential irritancy .
  • Store in a ventilated, corrosion-resistant cabinet away from oxidizers. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the enantioselective bioactivity of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution to separate enantiomers .
  • Biological Assays : Compare dose-response curves (e.g., IC50_{50}) of enantiomers in target systems (e.g., enzyme inhibition). Apply ANOVA to assess stereochemical influence on activity .
  • Molecular Docking : Perform computational simulations to evaluate enantiomer binding affinities to receptors (e.g., COX-2) .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?

  • Methodological Answer :
  • Standardization : Replicate measurements under controlled conditions (pH, temperature, ionic strength) using IUPAC-recommended methods .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., potentiometric titration for pKa) and environmental variability .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from high-impact journals or regulatory sources (e.g., ECHA, PubChem) .

Q. What statistical frameworks are appropriate for analyzing clustered pharmacological data involving this compound?

  • Methodological Answer :
  • Mixed-Effects Models : Account for nested data (e.g., repeated measurements in cell cultures) to avoid inflated Type I errors .
  • Bootstrapping : Assess robustness of dose-response relationships when sample sizes are limited .
  • Bayesian Hierarchical Modeling : Integrate prior literature data (e.g., EC50_{50} ranges) to refine posterior estimates .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Methodological Answer :
  • Cross-Validation : Use isotopic labeling (e.g., 14C^{14}\text{C}-tracers) to track metabolite formation in both systems .
  • Species-Specific Analysis : Compare enzyme expression profiles (e.g., cytochrome P450 isoforms) between models to identify interspecies variability .
  • Open Data Sharing : Deposit raw datasets in repositories like Zenodo to facilitate reproducibility audits .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :
  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading) .
  • Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Interlaboratory Studies : Collaborate with external labs to validate protocols and establish consensus yields .

Ethical and Reporting Standards

Q. How should researchers ethically report negative or inconclusive results in studies involving this compound?

  • Methodological Answer :
  • FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable, even if conclusions are negative .
  • Pre-registration : Submit experimental designs to platforms like Open Science Framework to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.